molecular formula C13H8ClNO4 B3574710 Benzoic acid, 4-chloro-3-nitro-, phenyl ester CAS No. 41263-73-4

Benzoic acid, 4-chloro-3-nitro-, phenyl ester

Cat. No.: B3574710
CAS No.: 41263-73-4
M. Wt: 277.66 g/mol
InChI Key: DYQFVXHQRMKQBU-UHFFFAOYSA-N
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Description

Phenyl 4-chloro-3-nitrobenzoate is a chemical compound with the molecular formula C7H3ClNO4 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers and Sigma-Aldrich does not collect analytical data for this product .


Molecular Structure Analysis

The molecular structure of phenyl 4-chloro-3-nitrobenzoate consists of a benzene ring substituted with a phenyl group, a chlorine atom, and a nitro group . The average mass of the molecule is 200.557 Da and the monoisotopic mass is 199.975616 Da .


Physical and Chemical Properties Analysis

Phenyl 4-chloro-3-nitrobenzoate has a molecular weight of 201.56 . The compound is a powder with a melting point of 180-183 °C (lit.) .

Scientific Research Applications

Structural and Chemical Properties

  • Tetrahedral Geometry and Hydrogen Bonding : In a study by Win et al. (2011), phenyl 4-chloro-3-nitrobenzoate was found to form a distorted tetrahedral geometry, characterized by a monodentate carboxylate group and three phenyl rings. This conformation is stabilized by intramolecular hydrogen bonding, with the aromatic ring of the 4-chloro-3-nitrobenzoate ligand making distinct dihedral angles with the phenyl ligands. This study highlights the compound's molecular structure, which is significant for understanding its reactivity and interaction with other compounds in various applications (Win et al., 2011).

Synthesis and Reactivity

  • Cathodic Deprotection : Jorge and Stradiotto (1997) investigated the reduction of phenyl benzoates with nitro substituents, including phenyl 4-chloro-3-nitrobenzoate. Their findings demonstrate the compound's behavior under electrochemical conditions, shedding light on its potential application in synthesis and material science. Specifically, phenyl 4-chloro-3-nitrobenzoate undergoes a two-step cathodic reduction, leading to the formation of a stable anion radical and subsequently a dianion, which decomposes to yield phenol (Jorge & Stradiotto, 1997).

Material Science and Magnetic Properties

  • Single Chain Magnet Application : A study by Kharwar et al. (2018) on a novel Tb(III) single chain magnet used 4-nitrobenzoic acid as a ligand. This research illustrates the potential use of phenyl 4-chloro-3-nitrobenzoate in the development of magnetic materials. The compound's ability to act as a ligand in such complexes suggests its utility in advanced material science, particularly in creating materials with unique magnetic properties (Kharwar et al., 2018).

Safety and Hazards

Phenyl 4-chloro-3-nitrobenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, medical attention should be sought immediately .

Properties

IUPAC Name

phenyl 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-11-7-6-9(8-12(11)15(17)18)13(16)19-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQFVXHQRMKQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255134
Record name Benzoic acid, 4-chloro-3-nitro-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41263-73-4
Record name Benzoic acid, 4-chloro-3-nitro-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41263-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-3-nitro-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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